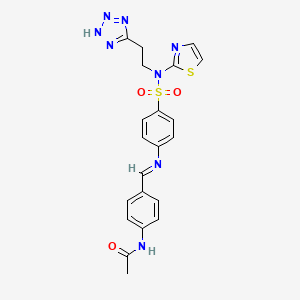
3-Amino-5-chloro-4-methyl-N-phenylbenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-5-chloro-4-methyl-N-phenylbenzene-1-sulfonamide: is an organic compound with the molecular formula C13H13ClN2O2S. It is a sulfonamide derivative, characterized by the presence of an amino group, a chloro group, and a methyl group attached to a benzene ring, along with a sulfonamide group attached to the nitrogen atom .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-chloro-4-methyl-N-phenylbenzene-1-sulfonamide typically involves the following steps:
Nitration: The starting material, 4-methyl-N-phenylbenzene-1-sulfonamide, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group back to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Iron powder and hydrochloric acid are commonly used for reduction.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: .
Mécanisme D'action
The mechanism of action of 3-Amino-5-chloro-4-methyl-N-phenylbenzene-1-sulfonamide involves its interaction with biological targets such as enzymes and proteins. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes, leading to the inhibition of enzyme activity and disruption of bacterial growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-4-chloro-N-ethyl-N-phenylbenzene-1-sulfonamide: Similar structure with an ethyl group instead of a methyl group.
3-Amino-5-chloro-4-methyl-N-phenylbenzene-1-sulfonamide: Similar structure with different substituents on the benzene ring.
Uniqueness
Propriétés
Numéro CAS |
78726-59-7 |
|---|---|
Formule moléculaire |
C13H13ClN2O2S |
Poids moléculaire |
296.77 g/mol |
Nom IUPAC |
3-amino-5-chloro-4-methyl-N-phenylbenzenesulfonamide |
InChI |
InChI=1S/C13H13ClN2O2S/c1-9-12(14)7-11(8-13(9)15)19(17,18)16-10-5-3-2-4-6-10/h2-8,16H,15H2,1H3 |
Clé InChI |
MEOSXRZNQFIMBJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1Cl)S(=O)(=O)NC2=CC=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


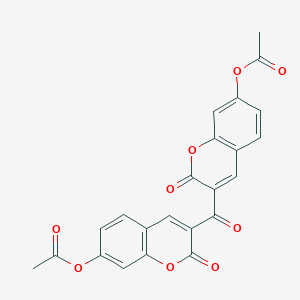
![1,6-Dimethyl-7-oxabicyclo[4.1.0]hepta-2,4-diene](/img/structure/B14452888.png)
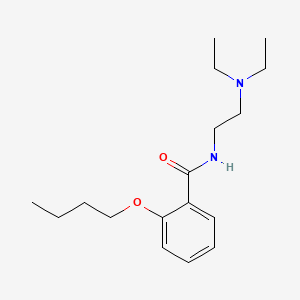
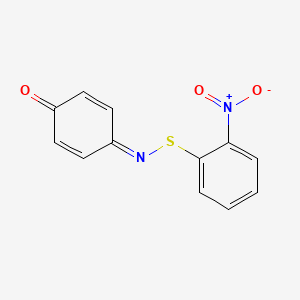

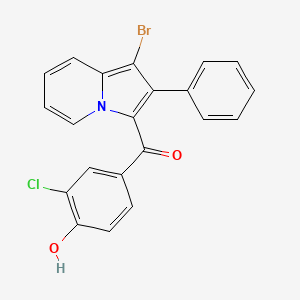
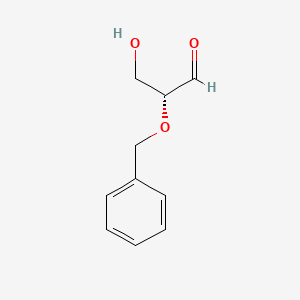
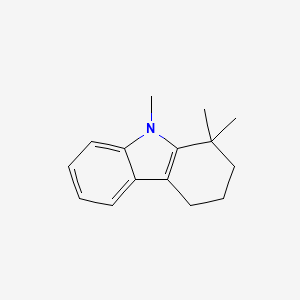
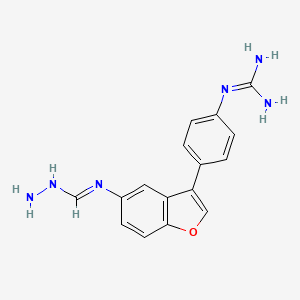

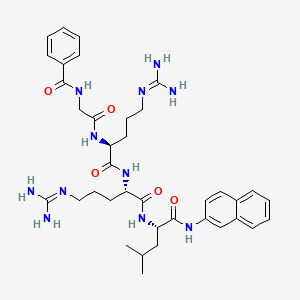
![Methyl 2,2-dicyclopropylspiro[2.2]pentane-1-carboxylate](/img/structure/B14452935.png)
phosphanium bromide](/img/structure/B14452939.png)
